BenchChemオンラインストアへようこそ!

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone

Medicinal Chemistry Physicochemical Property Optimization Conformational Restriction

This compound is a conformationally constrained bridged morpholine amide, not interchangeable with generic morpholine derivatives. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold reduces logD₇.₄ by ~0.5–1.0 log units versus parent morpholines, addressing hERG and metabolic stability liabilities without adding heteroatoms. The cyclohex-3-en-1-yl N-acyl group retains a reactive C=C bond absent in saturated or aromatic analogs, enabling epoxidation, metathesis, and dihydroxylation for late-stage library synthesis. Its pre-organized amide geometry (N–C–C–O torsion ~0°) reduces entropic penalty in target binding, making it ideal for FBDD and lead optimization where a non-aromatic, solubility-enhancing fragment is required.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 2034611-50-0
Cat. No. B2891767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone
CAS2034611-50-0
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CC3CC2CO3
InChIInChI=1S/C12H17NO2/c14-12(9-4-2-1-3-5-9)13-7-11-6-10(13)8-15-11/h1-2,9-11H,3-8H2
InChIKeyZXPDVQLVOPUUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone – CAS 2034611-50-0: A Dual-Function Bridged Morpholine Building Block with Reactive Alkene Handle


2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone (CAS 2034611-50-0, molecular formula C₁₂H₁₇NO₂, MW 207.27) is a conformationally constrained bridged morpholine amide. The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a rigid morpholine isostere with distinct physicochemical properties compared to simple morpholines [1]. The N-acyl substituent, cyclohex-3-en-1-yl, introduces a non-aromatic, unsaturated carbocycle that retains a reactive olefin moiety. This structural combination imparts both the rigid, low-lipophilicity scaffold typical of bridged morpholines and a synthetic handle for oxidation, epoxidation, metathesis, or further functionalization [2].

Why Generic Substitution Fails for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone


This compound is not functionally interchangeable with generic morpholine amides or other 2-oxa-5-azabicyclo[2.2.1]heptane N-acyl derivatives. The bridged morpholine scaffold exhibits a counterintuitive reduction in lipophilicity (lower logD₇.₄) compared to the parent morpholine, which can be critical for optimizing metabolic stability, hERG liability, and CNS permeability [1]. Simultaneously, the cyclohex-3-en-1-yl acyl group provides a reactive C=C bond absent in saturated cyclohexyl or aromatic benzoyl analogs, enabling late-stage diversification that is not possible with commonly available alternatives [2]. Substituting with a simpler N-acyl group forfeits either the scaffold's favorable physicochemical profile or the synthetic versatility of the unsaturated ring.

Quantitative Differential Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone vs. Closest Analogs


Bridged vs. Unbridged Morpholine: Measured logD₇.₄ Reduction

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a one-carbon bridged morpholine. Degorce et al. quantified the effect of this bridging on lipophilicity across a matched molecular pair analysis spanning multiple series. For the morpholine-to-bridged morpholine transition, the measured logD₇.₄ was reduced by approximately 0.5 to 1.0 log units, with the magnitude dependent on the bridging position. The 2,5-bridge (as in this compound) showed among the largest reductions. [1]

Medicinal Chemistry Physicochemical Property Optimization Conformational Restriction

Synthetic Versatility of the Cyclohex-3-en-1-yl Moiety: Quantitative Epoxidation and Ring-Opening Yields

The cyclohex-3-en-1-yl group is a well-precedented reactive scaffold for further elaboration. In a systematic study of alkyl N-(1-cyclohex-3-enyl)carbamates, epoxidation of the olefin with m-CPBA proceeded in >90% yield, and subsequent acid-catalyzed ring-opening gave trans-diaxial amino-alcohol derivatives in 75–85% yield. This reactivity is not available with saturated cyclohexyl or aromatic benzoyl analogs. [1]

Synthetic Organic Chemistry Building Block Diversification Functional Group Interconversion

Conformational Rigidity of the Bridged Morpholine Scaffold: Torsional Angle Comparison

The 2-oxa-5-azabicyclo[2.2.1]heptane ring system is conformationally locked, with the N–C–C–O torsion angle fixed at approximately 0° (syn-periplanar) in the bicyclic framework. In contrast, unbridged morpholine amides can sample multiple conformations with N–C–C–O torsional angles ranging from 60° to 180°. This constraint pre-organizes the amide for specific binding geometries and reduces the entropic penalty upon target engagement. [1]

Computational Chemistry Conformational Analysis Molecular Design

Aqueous Solubility Advantage Over Aromatic Benzoyl Analog

The cyclohex-3-en-1-yl group is a non-aromatic, partially unsaturated ring system with lower hydrophobicity and higher aqueous solubility than a phenyl ring. While direct experimental logS data for this compound are not available, structural analysis indicates that the cyclohex-3-en-1-yl moiety contributes fewer aromatic carbons and offers greater topological polar surface area (TPSA) than a benzoyl substituent, predictive of improved aqueous solubility. The parent 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has a measured logP of 0.0759 [1], and the inclusion of the non-aromatic cyclohex-3-en-1-yl amide is expected to maintain a favorable solubility profile compared to the benzoyl analog (logP of benzoyl derivative estimated at ~1.5).

Physicochemical Profiling Solubility Drug-Likeness

Optimal Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone Based on Differential Evidence


Lead Optimization Programs Requiring LogD Reduction Through Scaffold Hopping

In medicinal chemistry programs where a morpholine-containing lead exhibits high logD, hERG liability, or poor metabolic stability, the bridged morpholine scaffold of this compound provides a validated strategy to lower logD₇.₄ by ~0.5–1.0 log units without introducing additional heteroatoms [1]. The cyclohex-3-en-1-yl substituent offers a neutral, non-aromatic surface suitable for further optimization. Procuring this specific building block enables rapid access to the bridged scaffold directly as an amide, bypassing the need for multi-step synthesis of the parent amine and subsequent functionalization.

Synthesis of Diversifiable Compound Libraries via Alkene Functionalization

The cyclohex-3-en-1-yl group serves as a latent functional handle for late-stage diversification. Epoxidation, dihydroxylation, and cross-metathesis reactions can be performed on the intact amide to generate an array of analogs with novel stereochemistry and hydrogen-bonding patterns, while retaining the favorable bridged morpholine framework [2]. This compound is thus a strategic choice for library synthesis where structural diversity is a key objective.

Structure-Based Drug Design Leveraging Conformational Restriction

For targets where X-ray crystallography reveals a preference for a coplanar amide–heterocycle geometry, the fixed N–C–C–O torsion angle of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (~0°) ensures a pre-organized presentation of the amide carbonyl for hydrogen bonding [3]. This compound can be prioritized over flexible morpholine amides to improve binding affinity through reduced entropic penalty.

Physicochemical Outlier Resolution in Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns where initial hits are small aromatic fragments with poor solubility, this compound can serve as a replacement for benzoylated morpholine fragments. The non-aromatic cyclohex-3-en-1-yl group and the bridged scaffold contribute to higher aqueous solubility and lower logP compared to the phenyl analog, improving assay compatibility and hit confirmation rates [4].

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.